

Comparative Toxicity of Flurtamone and its Metabolites: A Guide for Researchers

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This guide provides a comprehensive comparison of the toxicity of the herbicide **Flurtamone** and its primary metabolites. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment. The data presented is compiled from various ecotoxicological studies and regulatory assessments.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for **Flurtamone** and its key metabolites, including 3-trifluoromethyl benzoic acid (TFMBA) and trifluoroacetic acid (TFA), across different organisms.

Table 1: Avian Toxicity of Flurtamone

Test Species	Endpoint	Value (mg/kg bw)	Reference
Bobwhite quail (Colinus virginianus)	Acute oral LD50	> 2530	[1]

Table 2: Aquatic Toxicity of **Flurtamone** and its Metabolites



Substance	Test Species	Endpoint	Duration	Value (mg/L)	Reference
Flurtamone					
Rainbow trout (Oncorhynch us mykiss)	LC50	96 h	-	_	
Daphnia magna	EC50	48 h	-	_	
Selenastrum capricornutu m (Algae)	EC50	72 h	-	_	
Flurtamone Enantiomers					
R-Flurtamone	Selenastrum capricornutu m	EC50	72 h	Highly Toxic	[2][3]
S-Flurtamone	Selenastrum capricornutu m	EC50	72 h	Moderately Toxic	[2][3]
Rac- Flurtamone	Selenastrum capricornutu m	EC50	72 h	Highly Toxic	[2][3]
Metabolite M04 (TFMBA)					
Rainbow trout (Oncorhynch us mykiss)	LC50	96 h	> 76.3	[1][4]	
Daphnia magna	EC50	48 h	> 95	[4]	- -



Pseudokirchn eriella subcapitata (Algae)	EbC50, ErC50	72 h	> 104.8	[4]
Metabolite M05 (TFA Na salt)				
Pseudokirchn eriella subcapitata (Algae)	NOEC	72 h	-	[1]

Table 3: Toxicity to Terrestrial Organisms

Substance	Test Species	Endpoint	Value	Reference
Flurtamone				
Honey bee (Apis mellifera)	Acute oral LD50 (48h)	> 304 μg a.s./bee	[1]	
Honey bee (Apis mellifera)	Acute contact LD50 (48h)	> 100 μg a.s./bee	[1]	
Earthworm (Eisenia fetida)	NOEC (reproduction)	95 mg/kg soil	[1]	
Metabolite M04 (TFMBA)				
Earthworm (Eisenia fetida)	NOEC	-	[1]	

Experimental Protocols

The toxicity studies cited in this guide were conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development



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(OECD). Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity in Birds (based on OECD Guideline 223)

- Test Species: Bobwhite quail (Colinus virginianus).
- Administration: A single oral dose of Flurtamone was administered to the birds.
- Observation Period: Birds were observed for 14 days for mortality and clinical signs of toxicity.
- Endpoint: The LD50 (Lethal Dose 50), the dose estimated to cause mortality in 50% of the test animals, was determined.

Acute Toxicity in Fish (based on OECD Guideline 203)

- Test Species: Rainbow trout (Oncorhynchus mykiss).
- Exposure: Fish were exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.
- Observations: Mortality and sub-lethal effects were recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (Lethal Concentration 50), the concentration estimated to cause mortality in 50% of the test fish, was calculated.

Acute Immobilisation in Daphnia (based on OECD Guideline 202)

- Test Species:Daphnia magna.
- Exposure: Daphnids were exposed to various concentrations of the test substance for 48 hours.
- Observation: The number of immobilized daphnids was recorded at 24 and 48 hours.



• Endpoint: The EC50 (Effective Concentration 50), the concentration estimated to cause immobilisation in 50% of the daphnids, was determined.

Algal Growth Inhibition Test (based on OECD Guideline 201)

- Test Species:Pseudokirchneriella subcapitata or Selenastrum capricornutum.
- Exposure: Algal cultures were exposed to a range of concentrations of the test substance for 72 hours.
- Measurement: Algal growth (cell density) was measured at 24, 48, and 72 hours.
- Endpoints: The EbC50 (biomass) and ErC50 (growth rate), the concentrations causing a 50% reduction in biomass and growth rate, respectively, were calculated. The NOEC (No Observed Effect Concentration) was also determined.

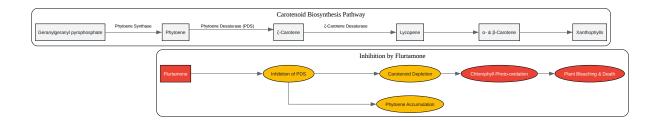
Earthworm Reproduction Test (based on OECD Guideline 222)

- · Test Species:Eisenia fetida.
- Exposure: Adult earthworms were exposed to the test substance mixed into artificial soil for 28 days, followed by a 28-day period to allow for the hatching of cocoons.
- Endpoints: The effects on adult mortality, growth, and reproductive output (number of offspring) were assessed. The NOEC for reproduction was determined.

Signaling Pathways and Experimental Workflows Mechanism of Action: Inhibition of Phytoene Desaturase

Flurtamone is a bleaching herbicide that acts by inhibiting the enzyme phytoene desaturase (PDS).[5] PDS is a key enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria. The inhibition of PDS leads to the accumulation of its substrate, phytoene, and a depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching of the plant tissue and eventual death.





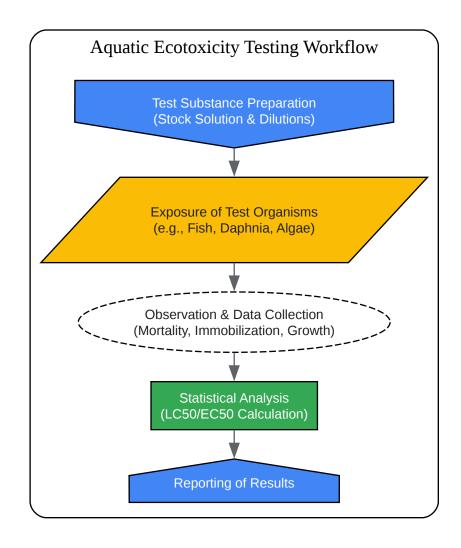
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Caption: Flurtamone inhibits Phytoene Desaturase (PDS), disrupting carotenoid biosynthesis.

Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram illustrates a typical workflow for assessing the acute toxicity of a substance to aquatic organisms.





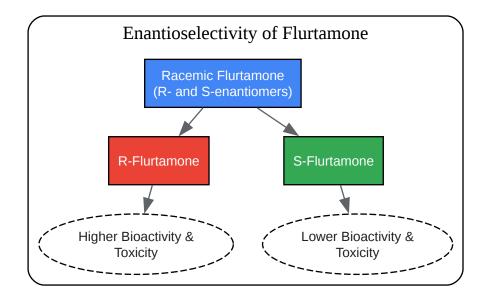
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Caption: A generalized workflow for conducting aquatic ecotoxicity tests.

Logical Relationship: Enantioselectivity of Flurtamone Toxicity

Flurtamone is a chiral molecule, existing as R- and S-enantiomers. Studies have shown that the enantiomers exhibit different biological activity and toxicity. The R-enantiomer is generally the more active and toxic form.





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Caption: Differential toxicity of **Flurtamone**'s R- and S-enantiomers.

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